molecular formula C17H22N2OS2 B4646475 5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4646475
M. Wt: 334.5 g/mol
InChI Key: NIJRFDJPFSETBH-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DABCO-propyl-thiazolidine-thione (DPTT) and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of DPTT is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in cell growth and proliferation. DPTT has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been shown to inhibit the replication of viruses by interfering with viral enzymes and proteins.
Biochemical and Physiological Effects:
DPTT has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its antioxidant and anti-inflammatory activities. DPTT has also been found to modulate the activity of certain signaling pathways and transcription factors, which may contribute to its antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

DPTT has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using DPTT in lab experiments. For example, it may exhibit cytotoxicity at high concentrations, which can limit its usefulness in certain assays. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DPTT.

Future Directions

There are several future directions for research on DPTT. One area of interest is the development of new drugs and therapies based on DPTT. Another area of interest is the investigation of the mechanism of action of DPTT and its potential side effects. Additionally, further studies are needed to explore the potential applications of DPTT in other areas, such as neuroprotection and wound healing.

Scientific Research Applications

DPTT has been found to exhibit various biological activities, including antitumor, antiviral, and antioxidant properties. It has been shown to inhibit the growth of cancer cells and prevent the replication of viruses. DPTT has also been found to scavenge free radicals and protect cells from oxidative stress. These activities make DPTT a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c1-4-11-19-16(20)15(22-17(19)21)12-13-7-9-14(10-8-13)18(5-2)6-3/h7-10,12H,4-6,11H2,1-3H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJRFDJPFSETBH-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N(CC)CC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

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